molecular formula C5H6N2 B14745671 2-Methylbutanedinitrile CAS No. 623-35-8

2-Methylbutanedinitrile

Cat. No.: B14745671
CAS No.: 623-35-8
M. Wt: 94.11 g/mol
InChI Key: WEOKHGKSYLOTPP-UHFFFAOYSA-N
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Description

2-Methylbutanedinitrile (hypothetical structure: NC-C(CH3)-CH2-CN) is a dinitrile compound featuring two nitrile groups on a four-carbon chain with a methyl substituent at the second carbon. Dinitriles are critical intermediates in organic synthesis, particularly in pharmaceuticals and polymer industries, due to their reactivity in cross-linking and polymerization reactions .

Properties

IUPAC Name

2-methylbutanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-5(4-7)2-3-6/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOKHGKSYLOTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513769
Record name 2-Methylbutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-35-8
Record name 2-Methylbutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutanedinitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbutan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl₅) to form 2-methylbutanenitrile, which is then further reacted with a nitrile source like sodium cyanide (NaCN) under basic conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale nitrile synthesis processes. These processes often involve the use of high-pressure reactors and catalysts to optimize yield and purity. The starting materials are usually readily available hydrocarbons and nitrile sources, and the reaction conditions are carefully controlled to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutanedinitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Primary diamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylbutanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylbutanedinitrile involves its reactivity with various chemical reagents. The nitrile groups can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The molecular targets and pathways depend on the specific reactions it undergoes, such as reduction to amines or oxidation to acids.

Comparison with Similar Compounds

2-Methylbutanenitrile (Butanenitrile, 2-methyl; CAS 18936-17-9)

  • Molecular Formula : C₅H₉N
  • Molecular Weight : 83.13 g/mol
  • Key Differences: Functional Groups: Contains a single nitrile group compared to the dinitrile structure of 2-Methylbutanedinitrile. Reactivity: Mononitriles typically undergo hydrolysis to carboxylic acids or reduction to amines, whereas dinitriles enable bifunctional reactivity (e.g., cyclization or polymer formation). Applications: Primarily used as a solvent or intermediate in specialty chemicals, lacking the cross-linking utility of dinitriles .

2-Methyl-2-butenenitrile (CAS 4403-61-6)

  • Molecular Formula : C₅H₇N
  • Molecular Weight : 81.12 g/mol (calculated)
  • Key Differences: Structure: Features an unsaturated double bond (CH₂-C(CH3)-CH₂-CN), enhancing reactivity in addition reactions (e.g., Michael addition). Hazards: Classified as hazardous under workplace safety guidelines, requiring strict handling protocols .

2-(2-Methoxyphenyl)butanedinitrile (CAS not provided)

  • Molecular Formula : C₁₁H₁₀N₂O
  • Molecular Weight : 186.21 g/mol
  • Key Differences: Structure: Incorporates a methoxyphenyl group, introducing steric hindrance and electronic effects that alter crystallization behavior. Crystallography: Monoclinic crystal system (space group P21/c) with lattice parameters a = 12.393 Å, b = 5.405 Å, c = 15.216 Å, and β = 102.947° . Applications: Serves as a pharmaceutical intermediate, leveraging the aromatic ring for bioactive molecule synthesis, unlike aliphatic dinitriles .

2-Methylbutyric Acid (CAS 116-53-0)

  • Molecular Formula : C₅H₁₀O₂
  • Molecular Weight : 102.13 g/mol
  • Key Differences :
    • Functional Group : Carboxylic acid instead of nitrile, leading to divergent reactivity (e.g., esterification vs. nitrile reduction).
    • Uses : Employed in flavoring agents and fragrances, contrasting with nitriles’ roles in polymer chemistry .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound* C₅H₆N₂ 94.12 (hypothetical) Dinitrile Polymers, pharmaceuticals (hypothetical)
2-Methylbutanenitrile C₅H₉N 83.13 Mononitrile Solvents, intermediates
2-Methyl-2-butenenitrile C₅H₇N 81.12 Unsaturated nitrile Resins, elastomers
2-(2-Methoxyphenyl)butanedinitrile C₁₁H₁₀N₂O 186.21 Aromatic dinitrile Pharmaceutical intermediates
2-Methylbutyric Acid C₅H₁₀O₂ 102.13 Carboxylic acid Flavors, fragrances

Research Findings and Implications

  • Reactivity Trends: Dinitriles like this compound are expected to exhibit higher thermal stability and bifunctional reactivity compared to mononitriles, enabling applications in high-performance polymers (e.g., polyamides) .
  • Structural Impact : Aromatic substitutions (e.g., methoxyphenyl in 2-(2-Methoxyphenyl)butanedinitrile) enhance crystallinity and steric effects, which may influence bioavailability in drug design .
  • Safety Considerations : Unsaturated nitriles (e.g., 2-Methyl-2-butenenitrile) require stringent handling due to toxicity risks, whereas aliphatic dinitriles may pose fewer hazards .

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